molecular formula C10H13NO2 B371596 4-Methoxy-2,6-dimethylbenzaldehyde oxime

4-Methoxy-2,6-dimethylbenzaldehyde oxime

Cat. No.: B371596
M. Wt: 179.22g/mol
InChI Key: QGSZGDITBMWRTL-IZZDOVSWSA-N
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Description

Significance of Oximes as Versatile Organic Functionalities in Academic Research

Oximes, characterized by the R1R2C=NOH functional group, are a class of organic compounds that have been a cornerstone of organic synthesis for over a century. chemicalbook.com Their significance stems from their role as versatile intermediates in the synthesis of a wide range of compounds, including amines, nitriles, and various nitrogen-containing heterocycles. rsc.orgsigmaaldrich.com The ease with which the oxime group can be transformed into other functionalities makes it a valuable tool for synthetic chemists. rsc.org

The applications of oximes are diverse, spanning from the pharmaceutical industry, where they are used in the synthesis of drugs, to materials science for the creation of polymers. chemicalbook.com They also play a role in analytical chemistry as reagents for the detection and identification of aldehydes and ketones. rsc.org A key reaction of oximes is the Beckmann rearrangement, which converts them into amides, a fundamental transformation in organic synthesis. rsc.orgresearchgate.net Furthermore, oximes are utilized in the industrial production of caprolactam, a precursor to Nylon-6. sigmaaldrich.comnist.gov

Overview of Benzaldehyde (B42025) Oxime Derivatives in Synthetic Chemistry

Benzaldehyde oxime and its derivatives are an important subclass of oximes that have been extensively studied. These compounds are typically synthesized through the condensation reaction of a substituted benzaldehyde with hydroxylamine (B1172632). chemicalbook.comchemicalbook.com The reaction conditions can be optimized, with some methods, such as microwave-assisted synthesis, offering rapid and efficient production. nih.gov

The reactivity of benzaldehyde oximes is influenced by the substituents on the benzene (B151609) ring. For instance, the presence of electron-withdrawing or electron-donating groups can affect the outcome of reactions such as photoinduced electron-transfer, leading to the formation of either the corresponding aldehyde and nitrile. rsc.orgrsc.org Benzaldehyde oximes can undergo various transformations, including the Beckmann rearrangement to form benzamides and dehydration to yield benzonitriles. chemicalbook.com They are also used as intermediates in the synthesis of more complex molecules with potential biological activities, such as fungicidal and herbicidal agents. nist.govresearchgate.net

Scope and Research Focus on 4-Methoxy-2,6-dimethylbenzaldehyde (B96576) Oxime and Related Analogues

The specific compound, 4-Methoxy-2,6-dimethylbenzaldehyde oxime (CAS Number: 88791-55-3), is a member of the substituted benzaldehyde oxime family. chemicalbook.com While detailed research specifically on this compound is limited in publicly available literature, its structure suggests a combination of steric hindrance from the two methyl groups at the ortho positions and electronic effects from the methoxy (B1213986) group at the para position.

Research on closely related analogues provides insight into the potential characteristics and reactivity of this compound. For instance, studies on other methoxy-substituted benzaldehyde oximes and dimethyl-substituted benzaldehyde oximes help in predicting its behavior. The synthesis would likely follow the general method of reacting 4-methoxy-2,6-dimethylbenzaldehyde with hydroxylamine. The characterization would involve standard spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm its structure. The presence of the bulky methyl groups adjacent to the oxime functionality could influence its stereochemistry and reactivity in reactions like the Beckmann rearrangement.

Chemical Compound Data

The following tables provide a summary of the chemical data for this compound and its related analogues.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22g/mol

IUPAC Name

(NE)-N-[(4-methoxy-2,6-dimethylphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C10H13NO2/c1-7-4-9(13-3)5-8(2)10(7)6-11-12/h4-6,12H,1-3H3/b11-6+

InChI Key

QGSZGDITBMWRTL-IZZDOVSWSA-N

SMILES

CC1=CC(=CC(=C1C=NO)C)OC

Isomeric SMILES

CC1=CC(=CC(=C1/C=N/O)C)OC

Canonical SMILES

CC1=CC(=CC(=C1C=NO)C)OC

Origin of Product

United States

Spectroscopic and Structural Elucidation of 4 Methoxy 2,6 Dimethylbenzaldehyde Oxime and Analogous Systems

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is an indispensable tool for the identification of functional groups within a molecule. By measuring the vibrational frequencies of bonds, these methods provide a molecular fingerprint.

Characteristic Band Assignments (C=N, N-O, O-H Stretching)

The oxime functionality (-C=N-OH) possesses several characteristic vibrational modes that are key to its identification.

O-H Stretching: The hydroxyl group of the oxime typically exhibits a broad stretching vibration (νO-H) in the infrared spectrum, generally found in the region of 3100-3600 cm⁻¹. The exact position and broadness of this band are sensitive to hydrogen bonding, both intramolecular and intermolecular. For analogous compounds like (E)-4-methoxybenzaldehyde oxime, a broad O-H stretch has been observed around 3353 cm⁻¹. hmdb.ca

C=N Stretching: The carbon-nitrogen double bond (imine bond) of the oxime group gives rise to a characteristic stretching vibration (νC=N). This band is typically observed in the 1620-1690 cm⁻¹ region. Its intensity can vary, being strong in the Raman spectrum and of medium intensity in the infrared spectrum. For (E)-4-methoxybenzaldehyde oxime, this absorption is noted at 1606 cm⁻¹. hmdb.ca

N-O Stretching: The nitrogen-oxygen single bond stretch (νN-O) is another key indicator of the oxime group. This vibration is generally found in the 930-960 cm⁻¹ range. In the case of (E)-4-methoxybenzaldehyde oxime, this band appears at 956 cm⁻¹. hmdb.ca

For 4-Methoxy-2,6-dimethylbenzaldehyde (B96576) oxime, the presence of methyl and methoxy (B1213986) groups would introduce additional characteristic vibrations. The C-H stretching of the methyl and aromatic groups would be expected in the 2850-3100 cm⁻¹ region. The asymmetric and symmetric stretching of the C-O-C bond of the methoxy group would likely appear around 1250 cm⁻¹ and 1030 cm⁻¹, respectively, similar to what is seen in 4-methoxybenzaldehyde (B44291). hmdb.ca

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Reference Compound Data (cm⁻¹)
O-HStretching3100-3600~3353 (for (E)-4-methoxybenzaldehyde oxime) hmdb.ca
C=NStretching1620-16901606 (for (E)-4-methoxybenzaldehyde oxime) hmdb.ca
N-OStretching930-960956 (for (E)-4-methoxybenzaldehyde oxime) hmdb.ca
Ar-O-CH₃Asymmetric C-O-C Stretch~12501253 (for (E)-4-methoxybenzaldehyde oxime) hmdb.ca
Ar-O-CH₃Symmetric C-O-C Stretch~10301030 (for (E)-4-methoxybenzaldehyde oxime) hmdb.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

Proton NMR (¹H NMR) for Proton Environments

The ¹H NMR spectrum of 4-Methoxy-2,6-dimethylbenzaldehyde oxime is expected to show distinct signals for each type of proton.

OH Proton: The hydroxyl proton of the oxime group is typically a singlet and its chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. In DMSO-d₆, this proton in analogous aldoximes often appears downfield, sometimes above 10 ppm. For instance, in 4-(Trifluoromethyl)benzaldehyde oxime, the OH proton signal is at 11.62 ppm in DMSO-d₆. rsc.org

CH=N Proton: The proton attached to the imine carbon (the azomethine proton) is also a singlet and is characteristically found in the downfield region, typically between 8.0 and 8.5 ppm. For (E)-4-methoxybenzaldehyde oxime in CDCl₃, this signal is observed at 8.11 ppm. hmdb.ca

Aromatic Protons: The two aromatic protons on the benzene (B151609) ring are chemically equivalent due to the symmetry of the molecule and are expected to appear as a singlet. Their chemical shift would be influenced by the electron-donating methoxy group and the ortho-methyl groups.

Methoxy Protons: The three protons of the methoxy group will appear as a sharp singlet, typically in the range of 3.8-3.9 ppm. In (E)-4-methoxybenzaldehyde oxime, this signal is at 3.84 ppm. hmdb.ca

Methyl Protons: The six protons of the two equivalent methyl groups at positions 2 and 6 will also produce a single, sharp singlet. The steric hindrance from the adjacent oxime group might slightly influence their chemical shift.

Proton EnvironmentExpected MultiplicityExpected Chemical Shift (δ, ppm)Reference Compound Data (δ, ppm)
-OHSingletVariable (often >10 in DMSO)11.10 (for 4-methylbenzaldehyde (B123495) oxime in DMSO-d₆) rsc.org
-CH=NSinglet8.0 - 8.58.11 (for (E)-4-methoxybenzaldehyde oxime in CDCl₃) hmdb.ca
Aromatic-HSinglet6.5 - 7.06.91 (d) (for (E)-4-methoxybenzaldehyde oxime in CDCl₃) hmdb.ca
-OCH₃Singlet3.8 - 3.93.84 (for (E)-4-methoxybenzaldehyde oxime in CDCl₃) hmdb.ca
-CH₃Singlet2.2 - 2.52.23 (for 3,4-dimethylbenzaldehyde (B1206508) oxime in DMSO-d₆) rsc.org

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule.

C=N Carbon: The imine carbon of the oxime is typically found in the range of 145-155 ppm. For (E)-4-methoxybenzaldehyde oxime, this carbon resonates at approximately 150 ppm. hmdb.ca

Aromatic Carbons: The benzene ring will show four distinct signals: one for the carbon attached to the oxime group (C1), one for the two carbons bearing the methyl groups (C2, C6), one for the two carbons adjacent to the methoxy group (C3, C5), and one for the carbon with the methoxy group (C4). The C4 carbon attached to the oxygen will be the most downfield of the aromatic carbons (around 160 ppm), while the others will appear in the 110-140 ppm range.

Methoxy Carbon: The carbon of the methoxy group is expected to appear around 55 ppm. hmdb.ca

Methyl Carbons: The carbons of the two equivalent methyl groups will give a single signal in the upfield region, typically around 20-22 ppm.

Carbon EnvironmentExpected Chemical Shift (δ, ppm)Reference Compound Data (δ, ppm)
-C=N145 - 155150 (for (E)-4-methoxybenzaldehyde oxime) hmdb.ca
Aromatic C-O~160~160 (in methoxy-substituted aromatics) rsc.org
Aromatic C-H & C-C110 - 140114, 129 (for (E)-4-methoxybenzaldehyde oxime) hmdb.ca
-OCH₃~5555 (for (E)-4-methoxybenzaldehyde oxime) hmdb.ca
-CH₃20 - 2221.6 (for (E)-4-methylbenzaldehyde oxime) hmdb.ca

Advanced NMR Techniques for Structural Confirmation

While ¹H and ¹³C NMR are primary techniques, advanced 2D NMR experiments would be invaluable for unambiguous assignment of all signals and confirmation of the structure. Techniques such as COSY (Correlation Spectroscopy) would confirm the coupling between adjacent protons, although limited in this molecule due to the prevalence of singlets. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, confirming the assignments made in the 1D spectra. HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which would be crucial in confirming the connectivity of the entire molecular framework, for example, showing a correlation from the methoxy protons to the C4 aromatic carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a destructive technique that provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₁₀H₁₃NO₂), the exact molecular weight is 179.0946 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 179. The fragmentation pattern would likely involve the loss of small, stable neutral molecules or radicals. Common fragmentation pathways for benzaldehyde (B42025) oximes and related structures include:

Loss of ·OH (hydroxyl radical): [M - 17]⁺

Loss of H₂O (water): [M - 18]⁺

Loss of ·CH₃ (methyl radical) from a methyl or methoxy group: [M - 15]⁺

Loss of ·OCH₃ (methoxy radical): [M - 31]⁺

Cleavage of the N-O bond.

Formation of a stable benzonitrile-type cation through rearrangement and loss of water.

The presence of the two methyl groups and the methoxy group would lead to a complex but predictable fragmentation pattern that could be used to confirm the substitution pattern on the aromatic ring. For instance, a prominent peak corresponding to a dimethoxytropylium ion or related structures might be observed. A research paper analyzing a compound identified as "Oxime-, methoxy-phenyl" reported its mass spectrum, which could provide insights into the fragmentation of similar structures. researchgate.net


Electronic Spectroscopy (UV-Vis) for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—covalently unsaturated groups responsible for electronic absorption.

In this compound, the primary chromophores are the substituted benzene ring and the oxime group (-CH=N-OH). The electronic spectrum of such compounds is typically characterized by two main types of transitions:

π → π* Transitions: These are high-energy, high-intensity transitions that involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. shivajicollege.ac.in They are characteristic of aromatic systems and other conjugated π systems. For aromatic oximes, these transitions typically result in strong absorption bands. The substitution of the benzene ring with a methoxy group (an auxochrome) and dimethyl groups is expected to cause a bathochromic shift (shift to longer wavelength) and a hyperchromic effect (increase in absorption intensity) compared to unsubstituted benzaldehyde oxime.

n → π* Transitions: These transitions involve the excitation of a non-bonding electron (from the lone pairs on the oxygen and nitrogen atoms of the oxime group) to a π* antibonding orbital. youtube.com These transitions are typically of lower energy and significantly lower intensity (forbidden transitions) compared to π → π* transitions. shivajicollege.ac.in They are often observed as a shoulder on the main absorption band or as a separate weak band at a longer wavelength. youtube.com

The interaction of the non-bonding electrons with polar solvents can lead to a hypsochromic (blue) shift in the n → π* transition, as the solvent molecules stabilize the ground state non-bonding orbital. youtube.com The study of a series of benzaldehyde oximes has shown that the electronic properties, and thus the specifics of the UV-Vis spectrum, are highly dependent on the nature of the substituents on the aromatic ring. nih.govresearchgate.net

Table 1: Typical Electronic Transitions in Aromatic Aldoximes

Transition Type Involved Orbitals Typical Absorption Region Relative Intensity
π → π* π bonding to π* antibonding 200-300 nm High (ε > 10,000)

X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While the specific crystal structure for this compound is not publicly documented, extensive studies on analogous aromatic oximes reveal consistent and predictable structural motifs governed by hydrogen bonding. scispace.comresearchgate.net

The oxime functional group (-C=N-OH) is a potent hydrogen-bond donor (via the -OH group) and acceptor (via the lone pair on the nitrogen atom). eurjchem.com This dual capability leads to the formation of robust supramolecular assemblies. In the absence of other competing functional groups, two primary hydrogen-bonding patterns predominate in the crystal structures of aldoximes:

R²₂(6) Dimers: Many aromatic oximes form centrosymmetric dimers through a pair of reciprocal O-H···N hydrogen bonds. eurjchem.com This creates a stable six-membered ring motif, denoted by the graph-set descriptor R²₂(6). The O···N distances in these interactions are typically around 2.8 Å. eurjchem.com

C(3) Catemers: Aldoximes can also form chain motifs, or catemers, where molecules are linked head-to-tail by single O-H···N hydrogen bonds. researchgate.net This is particularly common in aldoximes where steric factors or the presence of other substituents may hinder the formation of the planar R²₂(6) dimer. researchgate.net

Table 2: Common Crystallographic Features of Aromatic Aldoximes

Feature Description Typical Values / Motifs
Crystal System The symmetry system of the unit cell. Monoclinic, Orthorhombic
Space Group The specific symmetry group of the crystal. e.g., P2₁/c, C2/c, Pbca
Primary H-Bond Motif The dominant hydrogen bonding interaction. R²₂(6) dimers, C(3) catemers

Advanced Characterization Techniques (e.g., XANES, EXAFS) for Electronic Structure and Coordination Environment

Beyond standard laboratory spectroscopy, advanced synchrotron-based techniques like X-ray Absorption Spectroscopy (XAS) offer a deeper probe into the electronic structure and local coordination environment of specific elements. mdpi.comnih.gov XAS is divided into two regimes: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). mdpi.com

For a compound like this compound, Nitrogen K-edge XAS would be particularly insightful.

X-ray Absorption Near-Edge Structure (XANES): The N K-edge XANES region probes the transition of a nitrogen 1s core electron to unoccupied molecular orbitals. researchgate.netnih.gov The resulting spectrum contains sharp peaks corresponding to transitions into π* orbitals and broader features for transitions into σ* orbitals. researchgate.net The precise energy and intensity of the 1s → π* peak are highly sensitive to the chemical state of the nitrogen atom, its hybridization, and the nature of the atoms it is bonded to. By comparing the N K-edge XANES spectrum of the target compound to a library of reference spectra for known nitrogen functional groups (amines, amides, nitriles, pyridines, etc.), one can definitively confirm the electronic signature of the oxime nitrogen. researchgate.netnih.gov

Extended X-ray Absorption Fine Structure (EXAFS): The EXAFS region, at energies above the absorption edge, contains oscillations that result from the scattering of the ejected photoelectron by neighboring atoms. nih.gov Analysis of these oscillations can yield precise information about the local geometric structure around the absorbing nitrogen atom, including bond distances (e.g., N-O and N=C bond lengths) and the coordination numbers of the first few atomic shells. This provides structural information that is complementary to XRD but does not require a single crystal.

These advanced techniques provide a powerful, element-specific lens to examine the electronic and geometric structure, which is invaluable for understanding the reactivity and properties of the molecule. nih.gov

Table 3: Information from Advanced Characterization Techniques

Technique Probed Element Information Obtained
N K-edge XANES Nitrogen Electronic structure, oxidation state, hybridization (via 1s → π* and 1s → σ* transitions).

Computational and Theoretical Investigations of 4 Methoxy 2,6 Dimethylbenzaldehyde Oxime and Oxime Derivatives

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful and versatile computational tool in quantum chemistry for investigating the electronic structure of molecules. DFT methods, such as the widely used B3LYP functional combined with a suitable basis set like 6-311++G(d,p), provide a balance between accuracy and computational cost, making them ideal for the study of medium-sized organic molecules like 4-Methoxy-2,6-dimethylbenzaldehyde (B96576) oxime.

Geometrical Parameter Optimization (Bond Lengths, Angles, Torsional Angles)

The first step in the computational analysis of a molecule is to determine its most stable three-dimensional structure, known as the optimized geometry. This process involves minimizing the energy of the molecule with respect to the positions of its atoms. The resulting optimized structure provides key geometrical parameters, including bond lengths, bond angles, and torsional (dihedral) angles.

Table 1: Representative DFT-Calculated Geometrical Parameters for a Substituted Benzaldehyde (B42025) Oxime Derivative (Illustrative)

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond Length (Å)C=N1.285
N-O1.410
O-H0.965
C-O (methoxy)1.360
Bond Angle (°)C-C-N121.5
C=N-O110.8
N-O-H105.2
Torsional Angle (°)C-C-C-O (methoxy)179.8
C-C=N-O179.5 (anti)

Note: This table is illustrative and based on typical values for similar compounds. Specific values for 4-Methoxy-2,6-dimethylbenzaldehyde oxime would require a dedicated DFT calculation.

Conformational Analysis of Isomers

The presence of rotatable single bonds in this compound allows for the existence of different spatial arrangements of its atoms, known as conformers or isomers. The two primary sources of isomerism in this molecule are the rotation around the C-N bond of the oxime group, leading to E (anti) and Z (syn) isomers, and the rotation of the methoxy (B1213986) group.

Computational conformational analysis involves calculating the relative energies of these different isomers to determine the most stable conformation. Studies on related oximes have shown that the E isomer is generally more stable than the Z isomer. nih.gov The steric hindrance between the hydroxyl group of the oxime and the substituents on the benzene (B151609) ring plays a significant role in determining the preferred conformation. In the case of this compound, the presence of the two methyl groups at the 2 and 6 positions would likely create significant steric strain in the Z isomer, further favoring the E conformation.

Furthermore, the orientation of the methoxy group relative to the benzene ring can also lead to different conformers. Computational studies on methoxy-substituted benzaldehydes have identified planar and non-planar conformations, with the planar conformer often being the most stable due to favorable conjugation effects. nih.gov

Vibrational Frequency Calculations and Assignments

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its characteristic vibrational modes. DFT calculations can predict these vibrational frequencies with a high degree of accuracy. The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for the approximations inherent in the theoretical methods.

A detailed vibrational analysis of this compound would involve the assignment of each calculated frequency to a specific type of molecular motion, such as stretching, bending, or torsional vibrations of different functional groups. For instance, the characteristic stretching frequencies for the O-H, C=N, N-O, and C-O bonds can be identified, as well as the vibrational modes of the benzene ring and the methyl groups.

Studies on related molecules like 2-methoxy- and 4-methoxybenzaldehyde (B44291) have demonstrated the power of combining experimental techniques like Inelastic Neutron Scattering (INS) with periodic DFT calculations to achieve confident assignments of vibrational modes, especially in the low-wavenumber region which is sensitive to intermolecular interactions. nih.govnih.govresearchgate.net For example, the torsional mode of the methoxy group has been a subject of detailed investigation. nih.govresearchgate.net

Table 2: Illustrative Calculated Vibrational Frequencies and Assignments for this compound

Calculated Frequency (cm⁻¹, Scaled)Assignment
~3600O-H stretch
~3050-3100Aromatic C-H stretch
~2950-3000Methyl C-H stretch
~1620C=N stretch
~1580, 1500Aromatic C=C stretch
~1250C-O stretch (methoxy)
~950N-O stretch

Note: This table is illustrative and based on typical values for similar compounds. Specific values for this compound would require a dedicated DFT calculation.

Prediction of Spectroscopic Properties (NMR, UV-Vis, IR)

Beyond vibrational spectra, DFT calculations can also predict other important spectroscopic properties.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical predictions are invaluable for assigning experimental NMR spectra and can help in the structural elucidation of new compounds. The chemical shifts are sensitive to the electronic environment of each nucleus, making them a powerful probe of molecular structure.

UV-Vis Spectroscopy: The electronic absorption spectra in the ultraviolet-visible (UV-Vis) region can be simulated using Time-Dependent DFT (TD-DFT) calculations. These calculations provide information about the electronic transitions between molecular orbitals, including the absorption wavelengths (λmax) and the corresponding oscillator strengths. This allows for the interpretation of experimental UV-Vis spectra and an understanding of the electronic structure and chromophores within the molecule.

IR Spectroscopy: As mentioned in the previous section, DFT calculations directly yield the vibrational frequencies and intensities of a molecule, which can be used to generate a theoretical IR spectrum. This simulated spectrum can be compared with experimental data to confirm the structure of the compound and to understand the nature of its chemical bonds.

Molecular Orbital Analysis

The electronic behavior of a molecule is fundamentally governed by its molecular orbitals. The analysis of these orbitals, particularly the frontier molecular orbitals, provides crucial insights into the reactivity and electronic properties of the compound.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted.

The energy of the HOMO is related to the ionization potential of the molecule, representing its ability to donate an electron. A higher HOMO energy indicates a greater tendency to donate electrons. Conversely, the energy of the LUMO is related to the electron affinity of the molecule. A lower LUMO energy suggests a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. This can correlate with increased polarizability and a greater tendency to participate in chemical reactions. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the methoxy group, while the LUMO is likely to be centered on the oxime moiety and the C=N bond. The electron-donating methoxy and methyl groups would increase the energy of the HOMO, while the electron-withdrawing nature of the oxime group would lower the energy of the LUMO. The precise energy values and the resulting gap would be determined by the interplay of these electronic effects.

Table 3: Illustrative HOMO-LUMO Energies and Gap for a Substituted Benzaldehyde Oxime Derivative

ParameterEnergy (eV)
HOMO Energy-5.8
LUMO Energy-1.2
HOMO-LUMO Gap4.6

Note: This table is illustrative and based on typical values for similar compounds. Specific values for this compound would require a dedicated DFT calculation.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the electron distribution in a molecule, translating complex wavefunctions into the familiar language of Lewis structures, lone pairs, and bonding/antibonding orbitals. This analysis is particularly effective for quantifying hyperconjugative interactions and charge delocalization, which are crucial for understanding molecular stability and reactivity.

In the context of this compound and its derivatives, NBO analysis reveals significant delocalization of electron density. materialsciencejournal.org These interactions primarily involve the donation of electron density from filled (donor) orbitals to empty (acceptor) orbitals. wisc.edu Key interactions include the delocalization of lone pair (n) electron density from the oxygen and nitrogen atoms of the oxime group into adjacent antibonding sigma (σ) or pi (π) orbitals. materialsciencejournal.orgresearchgate.net For instance, the lone pair on the oxime nitrogen can donate into the π* orbital of the C=N bond, and the lone pairs on the oxygen can interact with the σ* orbital of the N-O bond.

The stability conferred by these interactions can be quantified using second-order perturbation theory within the NBO framework. wisc.edu This analysis calculates the stabilization energy, E(2), associated with each donor-acceptor interaction. A larger E(2) value signifies a stronger interaction and a greater degree of charge delocalization, leading to increased stability of the molecule. materialsciencejournal.org These hyperconjugative interactions result in a transfer of electron density, which can weaken the bonds associated with the donor orbitals and strengthen the interactions associated with the acceptor orbitals. materialsciencejournal.org For substituted benzaldehyde oximes, the electronic nature of the substituents on the aromatic ring significantly influences these delocalization energies.

Table 1: Representative Hyperconjugative Interactions and Stabilization Energies (E(2)) from NBO Analysis for a Substituted Benzaldehyde Oxime Derivative

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Type of Interaction
n(N) π*(C=C)ring ~5-10 Lone Pair -> π* Antibond
n(O) σ*(N-C) ~2-5 Lone Pair -> σ* Antibond
π(C=C)ring π*(C=N) ~15-20 π Bond -> π* Antibond
π(C=N) π*(C=C)ring ~8-12 π Bond -> π* Antibond

Note: The values presented are illustrative, based on principles from NBO analyses on related molecular systems, to demonstrate the nature and magnitude of these interactions.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity. nih.gov The MEP map illustrates the electrostatic potential on the surface of a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). wolfram.com These regions are color-coded: red typically represents areas of most negative electrostatic potential (prone to electrophilic attack), while blue indicates the most positive potential (prone to nucleophilic attack), and green signifies regions of neutral potential. nih.govresearchgate.net

For a molecule like this compound, the MEP map would reveal several key features:

Negative Potential (Red/Yellow): The most electron-rich regions are expected to be localized around the oxygen and nitrogen atoms of the oxime functional group due to their high electronegativity and the presence of lone pairs of electrons. nih.govresearchgate.net These sites represent the primary centers for electrophilic attack and hydrogen bonding. The oxygen of the methoxy group on the benzene ring would also exhibit a negative potential.

Positive Potential (Blue): The most electron-deficient region would be the hydrogen atom of the oxime's hydroxyl group (-NOH). This positive character makes it a likely site for interaction with nucleophiles or for deprotonation. The hydrogen atoms of the methyl groups would also exhibit a lesser degree of positive potential.

Aromatic Ring: The π-system of the benzene ring will show a nuanced potential distribution, influenced by the electron-donating methoxy group and the electron-withdrawing oxime group.

This analysis of the MEP surface is crucial for understanding intermolecular interactions, such as how the molecule might dock into the active site of an enzyme or interact with other reactants. researchgate.net

Table 2: Predicted Molecular Electrostatic Potential (MEP) Regions for this compound

Molecular Region Predicted Potential Color on MEP Map Implied Reactivity
Oxime Oxygen Atom Strongly Negative Red Nucleophilic; site for electrophilic attack/protonation
Oxime Nitrogen Atom Negative Red/Yellow Nucleophilic center
Oxime Hydroxyl Hydrogen Strongly Positive Blue Electrophilic; acidic proton, hydrogen bond donor
Aromatic Ring π-system Generally Negative/Neutral Yellow/Green Site for π-π stacking and electrophilic aromatic substitution
Methoxy Oxygen Atom Negative Red/Yellow Nucleophilic; hydrogen bond acceptor

Theoretical Mechanistic Studies of Oxime Formation and Reactions

Elucidation of Reaction Pathways under Various Conditions (e.g., Acidic, Neutral, Catalyzed)

The formation of an oxime from an aldehyde or ketone is a condensation reaction that proceeds through a well-established two-step mechanism, the specifics of which are sensitive to the reaction conditions. numberanalytics.comresearchgate.net

Neutral and Mildly Basic Conditions: Under neutral conditions, the reaction begins with the nucleophilic attack of the hydroxylamine (B1172632) on the electrophilic carbonyl carbon of the aldehyde. numberanalytics.com This forms a tetrahedral intermediate known as a carbinolamine (or hemiaminal). researchgate.netnih.gov This is followed by the dehydration of the carbinolamine to yield the final oxime product and a molecule of water. nih.gov In neutral or mildly basic environments, the dehydration of the carbinolamine intermediate is generally considered the rate-determining step of the reaction. researchgate.net

Acidic Conditions: The reaction is typically accelerated by an acid catalyst. numberanalytics.comacs.org Under acidic conditions, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the hydroxylamine nucleophile. nih.gov The subsequent dehydration of the carbinolamine intermediate is also catalyzed by acid, which protonates the hydroxyl group, converting it into a good leaving group (H₂O). nih.govmasterorganicchemistry.com However, the reaction rate can decrease if the pH is too low, as the hydroxylamine itself can be protonated, rendering it non-nucleophilic and unable to initiate the reaction. nih.govacs.org

Catalyzed Conditions: Beyond simple acid catalysis, certain nucleophilic catalysts can dramatically enhance the rate of oxime formation, particularly at neutral or physiological pH. nih.gov Aniline is a classic and effective catalyst for this transformation. nih.govresearchgate.net Computational studies using Density Functional Theory (DFT) have been employed to analyze the mechanism in the presence of aniline, investigating the energetics of the reaction steps. researchgate.net Research has also shown that carboxylates can act as activating agents, promoting the reaction for both aldehydes and ketones by forming hydrogen bonds with the rate-limiting intermediate, which helps drive the reaction to completion. nih.gov

Table 3: Summary of Oxime Formation Pathways under Different Conditions

Condition Key Mechanistic Features Rate-Determining Step
Neutral Two-step process: carbinolamine formation followed by dehydration. researchgate.net Dehydration of the carbinolamine intermediate. researchgate.net
Acidic Protonation of carbonyl oxygen enhances electrophilicity; dehydration is also acid-catalyzed. numberanalytics.comnih.gov Can shift to carbinolamine formation at optimal pH; overall rate decreases at very low pH. nih.govacs.org
Catalyzed Nucleophilic catalysts (e.g., aniline) form a more reactive iminium ion intermediate. nih.govresearchgate.net Formation of the tetrahedral intermediate.

Energy Profiles and Transition State Analysis

Computational chemistry allows for the detailed mapping of a reaction's energy landscape, known as the reaction energy profile. This profile plots the potential energy of the system as it progresses from reactants to products, passing through transition states and intermediates. shout.education

For oxime formation, the reaction proceeds via a distinct intermediate, meaning the energy profile has at least two peaks (transition states) and one valley (intermediate). shout.education The profile can be described as follows:

Reactants: The starting point of the profile, representing the energy of the isolated aldehyde and hydroxylamine.

Transition State 1 (TS1): The first energy maximum, corresponding to the transition state for the nucleophilic attack of hydroxylamine on the carbonyl carbon. acs.org

Intermediate (IC): An energy minimum following TS1, representing the relatively stable carbinolamine intermediate. shout.educationacs.org

Products: The final energy state of the oxime and water molecule.

Quantum chemical calculations, such as DFT, are used to determine the geometries and energies of these stationary points. acs.orgnih.gov The calculated energy difference between the reactants and the highest transition state (the activation energy) provides a theoretical prediction of the reaction kinetics. Catalysts, such as acids or aniline, provide an alternative reaction pathway with lower energy transition states, thus increasing the reaction rate. rsc.org

Table 4: Stationary Points on a Typical Energy Profile for Uncatalyzed Oxime Formation

Stationary Point Description Relative Free Energy (ΔG) (Illustrative)
Reactants Aldehyde + Hydroxylamine 0 kcal/mol
TS1 Transition state for C-N bond formation +15 to +20 kcal/mol
Intermediate Carbinolamine +5 to +10 kcal/mol
TS2 Transition state for C-O bond cleavage and water elimination +20 to +25 kcal/mol
Products Oxime + Water < 0 kcal/mol (for exothermic reactions)

Note: Energy values are for illustrative purposes to show a typical profile where dehydration (TS2) is the rate-limiting step.

Quantum Chemical Support for Reaction Mechanisms (e.g., Oxime Metathesis)

Quantum chemical calculations are indispensable for validating and exploring proposed reaction mechanisms that are difficult to probe experimentally. A notable example is the acid-catalyzed oxime metathesis reaction, an exchange reaction between two different oxime molecules. rsc.orgnih.gov

Computational studies, primarily using DFT, have provided strong support for a proposed metathesis mechanism. rsc.org The key findings from these theoretical investigations include:

Mechanism Pathway: The calculations support a pathway involving the formation of a strained, four-membered cyclic intermediate. rsc.orgnih.gov

Catalyst Role: The energy profiles for both the catalyzed (protonated) and non-catalyzed pathways were computed. The results clearly demonstrate that the acid catalyst dramatically lowers the activation energy barriers for both the formation and breakdown of the cyclic intermediate, confirming its essential role in the reaction. rsc.orgnih.gov

These computational results not only supported the proposed mechanism but also provided quantitative insights into the energetics and structure of the transient species involved, highlighting the predictive power of quantum chemistry in mechanistic studies. nih.govnih.gov

Table 5: Calculated Gibbs Free Energies for Stationary Points in a Model Acid-Catalyzed Oxime Metathesis Reaction

Pathway Stationary Point Relative Gibbs Free Energy (kcal/mol)
Catalyzed (Protonated) Reactants 0.0
TS1 +19.9
Intermediate (INT) +14.8
TS2 +22.8
Products +0.4
Non-Catalyzed Reactants 0.0
TS1 +53.6
Intermediate (INT) +46.8
TS2 +53.5
Products +0.4

Source: Data adapted from quantum chemical studies on oxime metathesis. rsc.org

Computational Studies of Oxime Radicals

Iminoxyl radicals (or oxime radicals), the radical species derived from oximes, are important intermediates in various synthetic transformations. nih.gov Computational chemistry offers powerful tools to investigate the structure, stability, and reactivity of these transient species. nih.gov DFT methods are commonly used to predict several key properties of oxime radicals. rsc.org

Key Computationally Studied Properties:

Geometry and Electronic Structure: Calculations can optimize the geometry of the iminoxyl radical, revealing changes in bond lengths and angles compared to the parent oxime. A key structural feature of these radicals is the delocalization of the unpaired electron across the C=N-O• fragment. nih.govnih.gov

Spin Density Analysis: This analysis maps the distribution of the unpaired electron within the radical. For iminoxyl radicals, calculations show that the spin density is shared between the nitrogen and oxygen atoms, meaning the radical has both O-radical and N-radical character. nih.gov

Bond Dissociation Enthalpy (BDE): One of the most important computed parameters is the O-H bond dissociation enthalpy of the parent oxime. nih.govbeilstein-journals.org The BDE is the energy required to homolytically cleave the O-H bond to form the iminoxyl radical and a hydrogen atom. A lower BDE indicates that the resulting radical is more stable and thus easier to form. nih.gov Computational studies have shown that BDE values are influenced by the steric and electronic nature of the substituents on the oxime, providing a quantitative measure of their effect on radical generation. beilstein-journals.org

These computational insights are critical for understanding the reactivity of oxime radicals in processes like oxidative cyclizations and for designing new synthetic methods based on these radical intermediates. nih.gov

Table 6: Illustrative Computationally Derived O-H Bond Dissociation Enthalpies (BDEs) for Various Oximes

Oxime Compound Substituent Type Typical Calculated O-H BDE (kcal/mol) Implication
Formaldoxime No substitution ~88-90 High BDE, less stable radical
Acetone Oxime Alkyl substitution ~85-87 Alkyl groups stabilize the radical
Benzaldoxime Aryl substitution ~83-85 Aromatic ring delocalizes radical, increasing stability
Di-tert-butyl ketoxime Bulky alkyl groups ~80-82 Steric strain relief upon radical formation lowers BDE

Note: Values are representative and based on trends reported in computational studies. nih.govbeilstein-journals.org

Geometrical and Electronic Structure of Iminoxyl Radicals

The formation of an iminoxyl radical from an oxime involves the removal of the hydrogen atom from the hydroxyl group, leading to a species with an unpaired electron. Quantum chemical calculations on various oxime radicals reveal significant changes in the geometry of the C=N-O fragment compared to the parent oxime. beilstein-journals.orgnih.govbeilstein-journals.org

Generally, the formation of the iminoxyl radical leads to a notable increase in the C=N-O bond angle and a shortening of the N-O bond. beilstein-journals.orgnih.govbeilstein-journals.org This structural rearrangement is a consequence of the altered electronic distribution upon radical formation. The unpaired electron in iminoxyl radicals is not confined to the oxygen atom but is delocalized across the N-O moiety. beilstein-journals.orgnih.gov These radicals are classified as σ-radicals because the unpaired electron occupies an orbital that is orthogonal to the C=N π-bond. beilstein-journals.orgnih.gov

The electronic structure of an iminoxyl radical can be depicted by two primary resonance forms, which illustrate the delocalization of the unpaired electron between the nitrogen and oxygen atoms. This delocalization is a key factor in the stability and reactivity of these species. For aryl oximes, computational studies have indicated that the radical center does not significantly conjugate with the π-system of the aromatic ring. beilstein-journals.org

While specific calculated bond lengths and angles for the this compound radical are not available in the reviewed literature, the table below presents a generalized comparison of geometrical parameters between a typical benzaldehyde oxime and its corresponding iminoxyl radical, based on trends reported in computational studies. datapdf.com

ParameterTypical Benzaldehyde OximeTypical Benzaldehyde Iminoxyl Radical
N-O Bond Length (Å) ~1.411.223 - 1.230 datapdf.com
C=N Bond Length (Å) ~1.291.286 - 1.289 datapdf.com
C=N-O Bond Angle (°) ~112133.4 - 134.1 datapdf.com

This table provides representative values for benzaldehyde oxime derivatives based on available literature to illustrate the expected geometric changes upon formation of the iminoxyl radical.

Spin Density Distribution

The distribution of the unpaired electron, known as the spin density, is a critical factor in determining the reactivity of a radical species. In iminoxyl radicals, electron paramagnetic resonance (EPR) spectroscopy and quantum chemical calculations consistently show that the highest spin density is localized on the nitrogen and oxygen atoms. beilstein-journals.orgnih.gov

A lone pair of electrons on the sp² hybridized nitrogen atom, situated in the plane of the C=N-O fragment, facilitates the delocalization of the unpaired electron. beilstein-journals.orgnih.gov This distribution means that in chemical reactions, iminoxyl radicals can react through either the oxygen or the nitrogen atom, leading to the formation of C-O or C-N bonds, respectively. beilstein-journals.org

The table below outlines the general distribution of spin density in substituted benzaldehyde iminoxyl radicals as predicted by computational models. The specific values for this compound radical are not available, but the qualitative distribution is expected to follow this pattern.

Atomic CenterQualitative Spin Density
Oxygen High
Nitrogen High
Carbon (C=N) Low
Aromatic Ring Very Low

This table represents a qualitative summary of spin density distribution in benzaldehyde iminoxyl radicals based on general findings in the field.

Coordination Chemistry and Ligand Applications of Oxime Derivatives

General Principles of Oxime-Based Ligands in the Synthesis of Metal Complexes

Oxime-based ligands are a significant class of compounds in coordination chemistry, known for their ability to form stable complexes with a wide range of transition metal ions. kjscollege.com The versatility of oximes stems from the presence of the C=N-OH functional group, which offers multiple coordination sites.

Mononuclear and Polynuclear Oxime Metal Complexes: A General Overview

The structural diversity of oxime metal complexes is vast, encompassing both mononuclear and polynuclear species. In mononuclear complexes, a single metal center is coordinated by one or more oxime ligands. The specific geometry and coordination number depend on the metal ion, the nature of the substituents on the oxime, and the reaction conditions.

Polynuclear complexes, containing two or more metal centers bridged by ligands, can be formed when the oxime ligand possesses additional donor atoms or when the oximato group itself acts as a bridging unit. The formation of such polynuclear structures is a well-established feature of oxime chemistry, leading to materials with interesting magnetic and electronic properties.

Synthesis and Characterization of Substituted Benzaldehyde (B42025) Oxime Metal Complexes: An Analogical Approach

The synthesis of metal complexes with substituted benzaldehyde oximes typically involves the reaction of a metal salt with the corresponding oxime ligand in a suitable solvent. researchgate.net The choice of solvent and the presence of a base can influence the deprotonation of the oxime's hydroxyl group, leading to the formation of oximato complexes.

Characterization of these complexes relies on a suite of analytical techniques. Elemental analysis provides the empirical formula, while spectroscopic methods such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the coordination of the ligand to the metal ion. Single-crystal X-ray diffraction provides definitive structural information.

Postulated Structural and Electronic Properties of 4-Methoxy-2,6-dimethylbenzaldehyde (B96576) Oxime Metal Complexes

Based on the behavior of analogous compounds, we can hypothesize the potential structural and electronic properties of metal complexes derived from 4-Methoxy-2,6-dimethylbenzaldehyde oxime.

Potential Coordination Modes and Geometry

The oxime group can coordinate to a metal center in several ways. The most common is through the nitrogen atom of the C=N group, acting as a neutral ligand. Upon deprotonation of the hydroxyl group, the resulting oximato group can act as a bidentate ligand, coordinating through both the nitrogen and oxygen atoms to form a stable chelate ring. The steric bulk of the two methyl groups at the 2 and 6 positions of the benzene (B151609) ring in this compound would likely influence the coordination geometry around the metal center.

Anticipated Spectroscopic Signatures of Metal-Oxime Interactions

The coordination of this compound to a metal ion would be expected to produce distinct changes in its spectroscopic signatures.

Infrared (IR) Spectroscopy: A shift in the C=N stretching vibration to a lower or higher frequency upon complexation would indicate coordination through the nitrogen atom. The disappearance of the O-H stretching band would confirm the deprotonation of the oxime and the formation of an oximato complex. researchgate.net New bands at lower frequencies corresponding to M-N and M-O vibrations would also be expected. researchgate.net

UV-Visible Spectroscopy: The electronic spectra of the complexes would likely show bands corresponding to d-d transitions of the metal ion and charge-transfer bands between the ligand and the metal. The position and intensity of these bands would be dependent on the metal ion and the coordination geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts of the protons and carbons near the coordination site in the ¹H and ¹³C NMR spectra would provide evidence of complex formation.

A hypothetical table of expected IR spectral data is presented below.

Functional GroupExpected Wavenumber (cm⁻¹) for Free LigandExpected Shift upon Complexation
O-H (stretch)~3300-3100Disappearance upon deprotonation
C=N (stretch)~1650-1600Shift to higher or lower frequency
N-O (stretch)~960-930Shift upon coordination
M-N (stretch)-Appearance of new band (~500-400)
M-O (stretch)-Appearance of new band (~400-300)

Predicted Electrochemical Properties

The electrochemical properties of metal complexes are crucial for understanding their redox behavior and potential applications in catalysis and sensing. The electrochemical behavior of hypothetical this compound complexes would be influenced by the nature of the metal ion and the substituents on the ligand. The electron-donating methoxy (B1213986) and methyl groups on the benzene ring would likely affect the electron density at the metal center, thereby influencing the redox potentials of the complex. Cyclic voltammetry would be the primary technique to investigate these properties. rsc.org

No Publicly Available Research on the Catalytic Applications of this compound

Extensive literature searches have revealed no specific documented studies on the coordination chemistry, ligand applications, or catalytic use of the chemical compound this compound in organic synthesis.

Despite a comprehensive review of scientific databases and scholarly articles, there is a notable absence of research pertaining to the catalytic activity of metal complexes derived from this compound. Consequently, the specific topics of "Metal-Oxime Complexes as Catalysts for Various Organic Transformations" and "Mechanistic Aspects of Catalysis by Oxime-Derived Metal Systems" as they relate to this particular compound cannot be addressed with scientifically accurate and detailed research findings.

While the broader class of oxime derivatives and their metal complexes are known to have applications in catalysis, the specific substitution pattern of a methoxy group at the 4-position and methyl groups at the 2- and 6-positions of the benzaldehyde oxime appears to be a novel area with no published reports on its catalytic capabilities. The steric hindrance provided by the two methyl groups ortho to the oxime functionality, combined with the electronic effects of the methoxy group, would theoretically influence its coordination behavior and the reactivity of its metal complexes. However, without experimental data, any discussion of its potential catalytic applications would be purely speculative.

Researchers seeking to explore novel catalytic systems may find the study of this compound and its derivatives to be a promising and unexplored field. Future investigations would be necessary to determine its potential as a ligand in transition metal catalysis and to elucidate the mechanisms of any observed catalytic transformations.

Advanced Applications of Oxime Derivatives in Chemical Sciences

Oxime Metathesis for Dynamic Covalent Chemistry (DCC)

Dynamic Covalent Chemistry (DCC) involves the formation of covalent bonds that are reversible under specific conditions, allowing for the creation of adaptable chemical systems. rsc.org Oxime chemistry has emerged as a powerful tool in DCC due to the reversible nature of the oxime linkage. rsc.orgnih.gov

Oxime metathesis is a dynamic exchange reaction that has recently been explored for the development of Covalent Adaptable Networks (CANs). rsc.orgnih.gov This acid-catalyzed process involves the exchange of oxime ether components, proceeding through a proposed four-membered cyclic intermediate. nih.gov The kinetics of this exchange are highly dependent on the electronic properties of the substituents on the aromatic ring. rsc.orgresearchgate.net

Research on various substituted benzaldehyde (B42025) oximes demonstrates that electron-donating groups (EDG), such as the methoxy (B1213986) group present in 4-Methoxy-2,6-dimethylbenzaldehyde (B96576) oxime, can accelerate the dynamic exchange. nih.gov Conversely, electron-withdrawing groups (EWG) tend to slow down the reaction. rsc.orgresearchgate.net The steric hindrance from the two ortho-methyl groups in 4-Methoxy-2,6-dimethylbenzaldehyde oxime would likely influence the rate of metathesis, potentially slowing the approach to equilibrium compared to unhindered analogues. This tunability allows for the precise design of dynamic systems where the rate of bond exchange can be controlled. rsc.orgnih.gov

Table 1: Influence of Substituents on Oxime Metathesis Equilibrium Time

Reactant 1 Substituent Reactant 2 Substituent Time to Reach Equilibrium (hours)
EDG (e.g., -OCH₃) EWG (e.g., -NO₂) ~ 0.5 - 1
EDG (e.g., -OCH₃) Neutral (e.g., -H) ~ 2 - 3
EDG (e.g., -OCH₃) EDG (e.g., -OCH₃) ~ 4 - 5
EWG (e.g., -NO₂) Neutral (e.g., -H) ~ 6

Data is representative of typical aromatic oxime systems and illustrates general kinetic trends. rsc.orgresearchgate.net

The dynamic nature of oxime bonds makes them ideal for creating self-healing materials and responsive polymers. researchgate.net Poly(oxime-urethane)s, for example, are a class of polymers that exhibit dynamic properties due to the reversible nature of the oxime-carbamate linkage. nih.gov These materials can be designed to be healable and recyclable without the need for a catalyst. nih.gov The reversibility is often triggered by thermal stimuli, with the bonds dissociating at elevated temperatures (around 100 °C) and reforming upon cooling. nih.gov

The incorporation of this compound into a polymer network could create a responsive system. rsc.orgrsc.orgnih.govresearchgate.net The electron-donating methoxy group would influence the electronic character and potentially the responsiveness of the material, while the dimethyl groups would affect the polymer chain packing and macroscopic properties. nih.gov Such polymers are promising for applications in soft robotics, flexible electronics, and advanced adhesives. researchgate.net

Role as Key Intermediates in Advanced Organic Synthesis

Oximes are stable, crystalline solids that are easily prepared from carbonyl compounds, making them valuable intermediates in organic synthesis. researchgate.netnih.gov

This compound can serve as a precursor for a variety of nitrogen- and oxygen-containing heterocycles.

Isoxazoles: The 1,3-dipolar cycloaddition of nitrile oxides, which can be generated in situ from aldoximes, is a primary method for synthesizing isoxazoles. nih.govnih.gov The oxidation of this compound would yield the corresponding nitrile oxide, which can then react with alkenes or alkynes to form substituted isoxazolines and isoxazoles, respectively. nih.govorganic-chemistry.org

Azetidines: Azetidines, four-membered nitrogen-containing heterocycles, are important motifs in drug discovery. rsc.org Synthesis methods starting from oxime ethers, such as a Titanium(IV)-mediated Kulinkovich-type reaction, can produce spirocyclic NH-azetidines. rsc.orgresearchgate.net Another route involves the aza-Paterno-Büchi reaction, a photocycloaddition of oxime precursors with alkenes. rsc.org

Other Azaheterocycles: Oximes can be used to synthesize a wide range of azaheterocycles, including pyrroles, pyridines, and isoquinolines, through palladium-catalyzed intramolecular Heck-type reactions (amino-Heck reactions). nih.govclockss.org

Oximes are widely used as protecting groups for aldehydes and ketones due to their stability under various reaction conditions. nih.govcem.comacs.org The 4-Methoxy-2,6-dimethylbenzaldehyde can be protected as its oxime derivative, which is stable to many nucleophilic reagents and some reducing agents.

The regeneration of the parent carbonyl compound, or deprotection, is a crucial step. researchgate.net While traditional methods often require harsh acidic conditions, numerous milder oxidative and reductive methods have been developed. nih.govcem.com

Table 2: Selected Methods for Deprotection of Aromatic Oximes

Reagent/Method Conditions Characteristics
Sodium periodate (B1199274) on silica Microwave irradiation Solid-state, rapid, efficient. cem.com
Ammonium persulfate on clay Microwave irradiation Mild, effective for various oximes. cem.com
Triscetylpyridinium Tetrakis(oxodiperoxotungsto) Phosphate H₂O₂, Chloroform-water Mild, oxidative cleavage. nih.gov
Photosensitized Oxidation Platinum(II) terpyridyl acetylide complex, O₂ Environmentally benign, uses molecular oxygen. acs.org

The choice of deprotection method is critical to avoid unwanted side reactions, especially the over-oxidation of the resulting aldehyde to a carboxylic acid. nih.gov The steric hindrance provided by the 2,6-dimethyl groups in this compound might influence the rate and efficiency of both the protection and deprotection steps.

Contributions to Materials Development

Beyond self-healing systems, oxime-containing compounds contribute to the development of novel functional materials. Copolymers and terpolymers based on substituted benzaldehyde oximes have been synthesized and studied for their thermal stability and biological activities. researchgate.net For instance, terpolymers synthesized from 4-hydroxybenzaldehyde (B117250) oxime, formaldehyde, and various acetophenones have been reported. researchgate.net

By analogy, this compound could be used as a monomer in condensation polymerization to create new polymer resins. The methoxy and dimethyl groups would impart specific properties to the resulting material, such as altered solubility, thermal stability, and cross-linking potential. researchgate.netresearchgate.net The oxime functionality itself can introduce dynamic covalent bonds, leading to materials with tunable properties, or act as a site for post-polymerization modification.

Use in Electrooptical Sensors and Quartz Crystal Microbalance (QCM) Sensors

Oxime derivatives have found applications in the development of chemical sensors due to their ability to interact with various analytes. The lone pair of electrons on the nitrogen and oxygen atoms of the oxime group can participate in coordination with metal ions or engage in hydrogen bonding with target molecules.

In the context of electrooptical sensors, changes in the electronic environment of the oxime upon interaction with an analyte can lead to a detectable change in its optical properties, such as absorbance or fluorescence. While specific studies on this compound for this purpose are not prominent, the general principles of sensor design suggest its potential utility. For example, benzaldehyde-functionalized glycans have been utilized for attachment to gold nanoparticles and surface plasmon resonance (SPR) sensor surfaces, indicating the versatility of the benzaldehyde moiety in sensor construction. nih.gov

Quartz Crystal Microbalance (QCM) sensors operate based on the change in frequency of a quartz crystal upon mass loading. Oxime-functionalized surfaces on QCM sensors could be employed for the selective detection of various analytes. The interaction between the oxime and the analyte would lead to a change in mass on the crystal surface, resulting in a measurable frequency shift. The selectivity and sensitivity of such sensors would be dictated by the specific chemical and physical properties of the oxime and its substituents. Research on cobalt complexes with bis-pyridine-bis-oxime ligands has shown the importance of the oxime moiety in catalytic processes, which can be relevant for sensor applications involving catalytic signal amplification. mdpi.com

Development of Liquid Crystal Materials

The incorporation of an oxime group into molecular structures has been explored for the development of liquid crystal materials. The rigid nature of the C=N bond and the potential for hydrogen bonding through the -OH group can contribute to the formation of mesophases.

Studies on homologous series of compounds with a terminal oxime group have shown that the presence of the oxime can influence the mesogenic properties. tandfonline.com In some cases, the formation of intermolecular hydrogen bonds has been found to enhance the thermal stability of the nematic phase while eliminating smectic mesophases that might be present in the parent compounds. tandfonline.com The molecular geometry, including the presence and position of substituents on the aromatic ring, plays a crucial role in determining the liquid crystalline behavior.

For a molecule like this compound, the methoxy and dimethyl substitutions on the benzene (B151609) ring would influence its molecular shape and intermolecular interactions, which are key factors for the formation of liquid crystal phases. The balance between molecular rigidity and flexibility, as well as the strength of intermolecular forces, would dictate whether this specific compound or its derivatives could exhibit liquid crystalline properties. Research on azomethine-based liquid crystals has shown that the introduction of flexible terminal chains can lower the melting point and influence the type of mesophase observed. mdpi.com

Applications in Dye Chemistry

Oxime derivatives can be utilized in dye chemistry, either as precursors for the synthesis of dyes or as components of the final dye molecule. The chromophoric properties of a molecule are determined by its electronic structure, and the introduction of an oxime group can modify the absorption characteristics of a chromophore.

While there is no specific information on the use of this compound in dye synthesis, the general reactivity of oximes allows for their conversion into other functional groups that are common in dyes. For instance, oximes can be involved in the formation of heterocyclic rings, which are prevalent structures in many classes of dyes. The substituents on the benzaldehyde ring, namely the electron-donating methoxy group and the methyl groups, would influence the electronic properties and, consequently, the color of any resulting dye. Hydrazones, which are structurally related to oximes, are known to be used in pigments. wikipedia.org

Future Research Directions and Outlook in 4 Methoxy 2,6 Dimethylbenzaldehyde Oxime Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of oximes, often involving the refluxing of a carbonyl compound with hydroxylamine (B1172632) hydrochloride in the presence of a base like pyridine, suffers from drawbacks such as the use of toxic solvents, long reaction times, and the generation of pollutants. nih.gov Future research into the synthesis of 4-Methoxy-2,6-dimethylbenzaldehyde (B96576) oxime will likely focus on greener and more efficient methods.

Solvent-Free and Catalyst-Driven Approaches: Inspired by green chemistry principles, solvent-free synthesis using grindstone chemistry presents a promising avenue. nih.gov This method involves the simple grinding of the aldehyde with hydroxylamine hydrochloride in the presence of a solid catalyst, such as Bismuth(III) oxide (Bi₂O₃) or Antimony(III) oxide (Sb₂O₃), at room temperature. nih.govresearchgate.net These methods have been shown to produce excellent yields for a variety of aldehydes and ketones, minimize waste, and shorten reaction times. nih.govresearchgate.net Another eco-friendly approach is the use of natural acids, such as those found in citrus fruit juices, as catalysts in aqueous media. ijprajournal.com Microwave-assisted synthesis also offers a pathway to rapid and high-yield production of benzaldehyde (B42025) oximes. google.com

The table below outlines potential sustainable synthetic routes for 4-Methoxy-2,6-dimethylbenzaldehyde oxime, based on established green methodologies for other oximes.

MethodologyCatalyst/MediumConditionsPotential Advantages
Grindstone ChemistryBi₂O₃Room Temperature, Solvent-FreeEnvironmentally friendly, short reaction time, high yield. nih.govresearchgate.net
Natural Acid CatalysisCitrus Limetta JuiceAqueous Medium, Room TemperatureUse of renewable resources, mild conditions. ijprajournal.com
Microwave-Assisted SynthesisAlkaline CompoundOrganic Solvent, Microwave IrradiationRapid reaction, high efficiency. google.com
Mineral Water MediumMineral Water/Methanol (B129727)Room TemperatureEconomical, practical, and environmentally friendly. ias.ac.in

These methodologies represent a significant step towards the sustainable and efficient production of this compound, aligning with the principles of modern chemical synthesis.

In-Depth Computational and Experimental Mechanistic Studies

A thorough understanding of the reaction mechanisms involving this compound is crucial for controlling its reactivity and designing new applications. Future research will likely employ a combination of computational and experimental techniques to elucidate these mechanisms.

Computational Approaches: Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic structure, reaction pathways, and substituent effects in oximes. researchgate.netunive.itbiointerfaceresearch.com For this compound, DFT studies could provide insights into:

The influence of the methoxy (B1213986) and dimethyl substituents on the geometry and electronic properties of the oxime.

The thermodynamics and kinetics of its formation and subsequent reactions. nih.gov

The bond dissociation energies of the N-O bond, which is critical for understanding its radical chemistry. comporgchem.com

The mechanism of potential rearrangements, such as the Beckmann rearrangement, under acidic conditions. unive.it

A computational study on related 2'-arylbenzaldehyde oxime ether radical cations has shown that substituents have a significant impact on the thermodynamics and kinetics of their cyclization reactions. nih.gov Similar studies on this compound would be invaluable.

Experimental Mechanistic Probes: Experimental studies will be essential to validate computational predictions. Techniques such as laser flash photolysis can be used to study the transient intermediates, like iminoxyl and iminoyl radicals, that may form under photoinduced electron-transfer conditions. nih.govacs.org The effect of the substituents in this compound on the formation of these radicals and their subsequent reaction pathways to form either the corresponding aldehyde or nitrile can be systematically investigated. nih.gov

The table below summarizes key parameters that could be investigated through a combined computational and experimental approach.

ParameterInvestigative TechniqueSignificance
HOMO-LUMO Energy GapDFT CalculationsPredicts chemical reactivity and electronic transitions. biointerfaceresearch.com
N-O Bond Dissociation EnergyDFT Calculations, CalorimetryDetermines the propensity for radical formation. comporgchem.com
Reaction IntermediatesLaser Flash Photolysis, EPR SpectroscopyElucidates reaction mechanisms. nih.govmdpi.com
Substituent EffectsHammett Analysis, Computational StudiesCorrelates electronic properties with reactivity. nih.gov

Exploration of New Reactivity Modes and Transformations

The oxime functional group is a versatile platform for a wide range of chemical transformations. nsf.gov While classical reactions of oximes are well-documented, future research on this compound should focus on exploring more novel reactivity modes. The steric hindrance provided by the two methyl groups ortho to the oxime functionality may lead to unique selectivity and reactivity. rsc.orgmaynoothuniversity.ie

Radical-Mediated Reactions: The relatively weak N-O bond in oximes allows for the generation of iminyl radicals upon thermal or photochemical stimulation. mdpi.com These radicals can participate in a variety of transformations, including additions to alkenes and cyclization reactions, offering a pathway to complex nitrogen-containing molecules. nsf.gov The phenylsulfonyl oxime ether of 4-Methoxy-2,6-dimethylbenzaldehyde could serve as a carbonyl equivalent radical acceptor in addition reactions of alkyl radicals. acs.org

Cycloaddition Reactions: Oximes can participate in cycloaddition reactions, such as [2+2]-cycloadditions to form azetidines. nsf.gov The specific substitution pattern of this compound may influence the feasibility and stereochemical outcome of such reactions.

Dynamic Covalent Chemistry: Oxime chemistry has emerged as a powerful tool in dynamic covalent chemistry, where the reversible formation of oxime linkages can be used to create adaptable and responsive materials. rsc.orgrsc.org The metathesis of oxime-ethers, an exchange reaction between aromatic oxime-ethers, is influenced by electronic substituents on the aromatic ring, suggesting that the methoxy group in the target molecule could play a significant role. rsc.org

Design of Advanced Materials Based on Oxime Functionalization

The unique properties of the oxime group make it an attractive functional handle for the design of advanced materials. researchgate.net Future research could leverage this compound as a building block for novel materials with tailored properties.

Oxime-Based Polymers: The "click" nature of oxime formation—its high efficiency and the benign nature of its byproduct (water)—makes it suitable for polymerization reactions. rsc.org This could be exploited to synthesize polymers incorporating the this compound moiety. Such polymers could exhibit interesting properties, including:

Self-healing and Recyclability: By incorporating the oxime linkage into cross-linked polymer networks, materials that can be healed or recycled upon thermal stimulus can be created. pku.edu.cn Poly(oxime-urethane)s and poly(oxime-ester) vitrimers are examples of such dynamic materials where the oxime bond provides a reversible linkage. pku.edu.cnescholarship.org

Functional Nanofabrics: Oxime-functionalized polymers can be electrospun to create nanofabrics with a high surface area. acs.orgacs.org These materials have potential applications in areas such as decontamination, where the oxime group can act as a reactive site. acs.orgacs.org

Metal-Organic Frameworks (MOFs): Oximes can act as ligands in the construction of metal-organic frameworks. mdpi.com The incorporation of this compound into MOFs could lead to materials with applications in:

Drug Delivery: MOFs can serve as carriers for therapeutic agents. An oxime-functionalized MOF has been investigated as a potential antidote for organophosphate poisoning, where the MOF captures the toxic compound and simultaneously releases a therapeutic oxime. nih.govnih.govacs.orgresearchgate.net

Catalysis and Sensing: The specific functional groups of the oxime and the porous nature of the MOF could be combined to create novel catalysts or chemical sensors.

The table below presents potential applications of advanced materials derived from this compound.

Material TypePotential ApplicationKey Feature
Poly(oxime-urethane)sSelf-healing coatings, recyclable thermosetsDynamic oxime-carbamate bonds. pku.edu.cn
Poly(oxime-ester) VitrimersMalleable and reprocessable plasticsCatalyst-free oxime-ester exchange. escholarship.org
Oxime-Functionalized NanofabricsDecontamination of chemical agentsHigh surface area and reactive oxime sites. acs.orgacs.org
Oxime-Based MOFsDual-action antidotes, targeted drug deliveryPorous structure and functional oxime ligands. nih.govnih.govresearchgate.net

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for preparing 4-Methoxy-2,6-dimethylbenzaldehyde oxime from its aldehyde precursor?

  • Methodological Answer : The oxime can be synthesized via oximation of 4-Methoxy-2,6-dimethylbenzaldehyde using hydroxylamine hydrochloride (NH2_2OH·HCl) and oxalic acid in a refluxing ethanol/water mixture. This method, adapted from general oximation protocols, typically achieves yields >90% under controlled conditions (60–70°C, 1–2 hours). Prior synthesis of the aldehyde precursor involves lithiation of 2,6-dimethyl-4-methoxybromobenzene with tert-butyl lithium, followed by quenching with DMF to yield the aldehyde (62% yield) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Key precautions include:

  • Use of nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Storage in airtight containers away from ignition sources (e.g., open flames).
  • Immediate removal of contaminated clothing and thorough handwashing post-handling.
  • Respiratory protection (e.g., N95 masks) during prolonged exposure .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify the oxime’s imine (C=N-OH) group and methoxy/methyl substituents.
  • FT-IR : A sharp peak near 3200–3400 cm1^{-1} (O-H stretch) and 1650 cm1^{-1} (C=N stretch).
  • HPLC/MS : For purity assessment and molecular ion confirmation .

Advanced Research Questions

Q. How does the crystal structure of this compound compare to structurally related methoxy-substituted oximes?

  • Methodological Answer : Single-crystal X-ray diffraction reveals intermolecular hydrogen bonding between the oxime hydroxyl (O-H) and adjacent methoxy/methyl groups, influencing lattice energy. Comparative analysis with (E)-3,5-dimethoxybenzaldehyde oxime (CCDC 2032776) shows similar packing motifs but variations in bond angles due to steric effects from the 2,6-dimethyl groups .

Q. What strategies can enhance the reactivity of this compound in coordination chemistry applications?

  • Methodological Answer :

  • Ligand Design : Introduce electron-donating groups (e.g., additional methoxy substituents) to modulate metal-binding affinity.
  • Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition metal complexes.
  • pH Control : Deprotonate the oxime hydroxyl group to form oximato ligands, enabling chelation with metals like Cu(II) or Co(II) .

Q. How can computational methods (e.g., DFT) predict the hydrogen-bonding network and stability of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations optimize the molecular geometry and calculate lattice energy by modeling intermolecular interactions. For example, the Mulliken charge distribution on the oxime nitrogen can predict hydrogen-bond acceptor sites, while vibrational frequency analysis validates experimental IR data .

Q. What role do steric and electronic effects play in the regioselectivity of this compound derivatives during functionalization?

  • Methodological Answer :

  • Steric Effects : The 2,6-dimethyl groups hinder electrophilic attack at the para position, directing reactions to the oxime group or meta-methoxy substituent.
  • Electronic Effects : The electron-donating methoxy group activates the aromatic ring for nucleophilic substitution, while the oxime’s imine group serves as a directing moiety in metal-catalyzed cross-coupling reactions .

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